
Ethyl 2-cyano-2-(3-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-(3-methylphenyl)acetate is an organic compound that contains a cyano group, an ester group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(3-methylphenyl)acetate can be synthesized through the reaction of ethyl cyanoacetate with 3-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(3-methylphenyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation reactions: The ester group can undergo condensation reactions with aldehydes or ketones to form β-keto esters or β-diketones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium ethoxide.
Condensation reactions: Reagents such as aldehydes, ketones, and bases like piperidine are used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of this compound.
Condensation reactions: β-keto esters or β-diketones.
Hydrolysis: Corresponding carboxylic acids.
Scientific Research Applications
Ethyl 2-cyano-2-(3-methylphenyl)acetate has several applications in scientific research:
Organic synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal chemistry: The compound is used in the development of potential therapeutic agents due to its ability to form biologically active molecules.
Material science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(3-methylphenyl)acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the ester group and the phenyl ring. This allows the compound to undergo nucleophilic substitution, condensation, and hydrolysis reactions, leading to the formation of diverse products.
Comparison with Similar Compounds
Ethyl 2-cyano-2-(3-methylphenyl)acetate can be compared with similar compounds such as:
Ethyl cyanoacetate: Lacks the substituted phenyl group, making it less versatile in certain synthetic applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and physical properties.
2-Cyano-2-(3-methylphenyl)acetic acid: The carboxylic acid derivative, which has different reactivity and applications compared to the ester.
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
64262-38-0 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(3-methylphenyl)acetate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11(8-13)10-6-4-5-9(2)7-10/h4-7,11H,3H2,1-2H3 |
InChI Key |
OZDOHNGJQMZVKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide](/img/structure/B14004409.png)
![1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane](/img/structure/B14004412.png)
![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
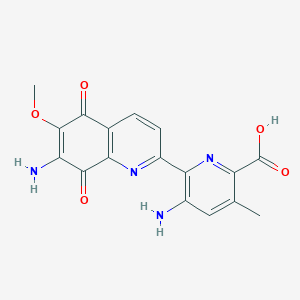
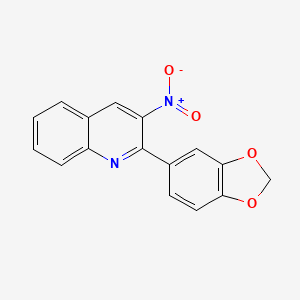
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)
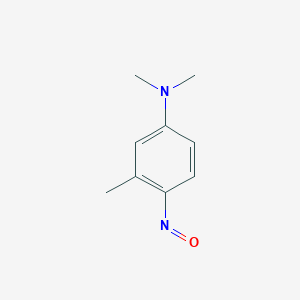
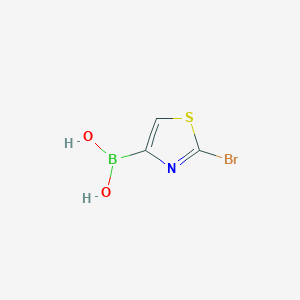
![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)
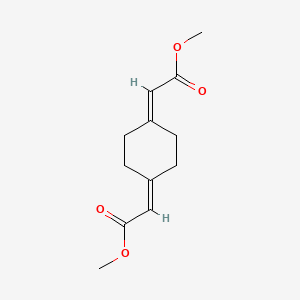
![n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide](/img/structure/B14004465.png)
